N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide
Description
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105444 | |
| Record name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439081-18-2 | |
| Record name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439081-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide, a quinazoline derivative, has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is characterized by a complex structure that enables it to interact with various biological targets, making it a subject of interest for pharmaceutical research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₄H₂₇ClFN₅O₃
- Molecular Weight : 485.94 g/mol
- CAS Number : 439081-18-2
Structural Features
| Feature | Description |
|---|---|
| Aromatic Ring | Contains a chloro-fluorophenyl group |
| Quinazoline Core | Central moiety contributing to activity |
| Dimethylamino Group | Enhances solubility and bioavailability |
| Tetrahydrofuran Moiety | Potentially influences pharmacokinetics |
This compound primarily acts as an inhibitor of specific tyrosine kinases, which are critical in cell signaling pathways related to cancer progression. The presence of the quinazoline core is instrumental in binding to the ATP-binding site of these kinases, thereby inhibiting their activity.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound showed IC50 values in the low micromolar range, indicating significant efficacy in inhibiting cell growth.
In Vivo Studies
In animal models, the compound has been tested for its ability to reduce tumor size and improve survival rates. Notably:
- Model : Xenograft models using A549 and MCF-7 cells.
- Findings : Treatment led to a statistically significant reduction in tumor volume compared to control groups.
Case Studies
- Case Study 1 : A study involving the administration of the compound in mice bearing A549 tumors showed a reduction in tumor growth by approximately 60% after four weeks of treatment.
- Case Study 2 : In a clinical trial phase, patients with EGFR-mutated non-small cell lung cancer exhibited improved progression-free survival when treated with this compound alongside standard therapies.
Toxicity and Safety Profile
Preclinical evaluations have indicated that this compound has a favorable safety profile. Toxicological studies revealed:
- LD50 : Greater than 2000 mg/kg in rodent models.
- Side Effects : Mild gastrointestinal disturbances were noted, but no severe adverse effects were reported.
Scientific Research Applications
a. Treatment of Non-Small Cell Lung Cancer (NSCLC)
Afatinib is primarily approved for the treatment of NSCLC patients with specific EGFR mutations (exon 19 deletions and exon 21 L858R substitution). Clinical trials have demonstrated that Afatinib significantly improves progression-free survival compared to traditional chemotherapy.
b. Other Cancer Types
Recent studies are exploring the efficacy of Afatinib in other malignancies such as head and neck squamous cell carcinoma (HNSCC) and breast cancer with HER2 overexpression. For instance, a study indicated that Afatinib could be beneficial in HNSCC patients who have failed prior treatments .
Pharmacokinetics and Administration
Afatinib is administered orally, with peak plasma concentrations occurring approximately 2 to 5 hours post-dose. The drug exhibits a half-life of about 37 hours, allowing for once-daily dosing, which enhances patient compliance.
Side Effects and Management
While Afatinib is effective, it is associated with several side effects including diarrhea, rash, and stomatitis. Management strategies include dose adjustments and supportive care measures:
- Diarrhea : Antidiarrheal medications such as loperamide are recommended.
- Rash : Topical corticosteroids may alleviate skin reactions.
Case Studies
Several case studies highlight the clinical benefits and challenges associated with Afatinib therapy:
- Case Study 1 : A 62-year-old female patient with advanced NSCLC showed a significant reduction in tumor size after 6 months on Afatinib, leading to an objective response rate consistent with clinical trial data .
- Case Study 2 : A patient with acquired resistance to first-line EGFR inhibitors was treated with Afatinib and experienced prolonged disease control for over a year, showcasing its potential in overcoming resistance mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Impact
Afatinib’s analogs primarily differ in substituents on the quinazoline scaffold, influencing target affinity, selectivity, and pharmacokinetics. Key examples include:
Dacomitinib (PF-00299804)
- Structure: Replaces the (3S)-tetrahydrofuran-3-yloxy group with methoxy and substitutes dimethylamino with piperidin-1-yl in the acrylamide chain.
- Mechanism : Irreversible pan-HER inhibitor (EGFR, HER2, HER4).
- Clinical Relevance : Higher potency than afatinib in vitro but broader inhibition increases toxicity. Approved for NSCLC with EGFR exon 19 or 21 mutations .
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (Compound 2, )
- Structure : Lacks the tetrahydrofuran-3-yloxy group; features a hydroxyl group at position 6 and methoxy at position 5.
- Impact : Reduced kinase inhibition due to absence of irreversible acrylamide and altered solubility. Primarily a precursor in synthetic pathways .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (CAS 184475-35-2)
Pharmacokinetic and Formulation Comparisons
Crystalline Stability
- Afatinib Tosylate Hydrate () : Exists as α- and β-crystalline forms with high thermal/photo-stability, ensuring long shelf-life and consistent bioavailability.
Bioavailability and Metabolism
Efficacy and Resistance Profiles
- Key Findings: Afatinib’s IC50 is lower than gefitinib but higher than osimertinib for wild-type EGFR.
Emerging Analogs and Bifunctional Degraders
PROTAC-Based Compounds ()
Fluoro-Benzyloxy Derivatives ()
- Example: (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide.
- Impact: Cyano and fluorobenzyl groups enhance HER2 selectivity but increase hepatotoxicity risk .
Preparation Methods
Synthesis of the Quinazoline Core
The quinazoline scaffold is typically assembled via cyclization of anthranilic acid derivatives or through metal-free catalysis. A DMAP-catalyzed one-pot synthesis (Table 1) has been optimized for quinazoline-2,4-diones using (Boc)₂O as a carbonyl donor . While the target compound lacks a dione moiety, this method highlights the efficacy of DMAP in facilitating cyclization under mild conditions. For the 6-nitroquinazolin-4-amine intermediate, nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline in acetonitrile at reflux achieves 94% yield .
Key Reaction Conditions
Introduction of the (3S)-Tetrahydro-3-furanyloxy Group at Position 7
The stereospecific incorporation of the (3S)-tetrahydrofuran-3-oxy group requires a Mitsunobu reaction or nucleophilic substitution. A high-yield (91.8%) protocol for analogous ether formations uses (S)-3-hydroxytetrahydrofuran and potassium tert-butoxide in THF at 16–25°C . This method preserves chirality and avoids racemization, critical for maintaining the (3S) configuration.
Optimized Parameters
-
Temperature : 20°C post-addition
Coupling with 3-Chloro-4-fluoroaniline at Position 4
The 4-amino group is introduced via SNAr, leveraging the electron-deficient quinazoline ring. In a model system, N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine was synthesized in 99% yield using excess aniline in DMF at 80°C . For the target compound, similar conditions with microwave assistance (30 min, 150°C) enhance reaction efficiency .
Regioselectivity Considerations
Installation of the 4-(Dimethylamino)-2-Butenamide Group at Position 6
The butenamide side chain is introduced via acylation or Michael addition. A precedent exists in the reduction of nitro groups to amines using Fe/NH₄Cl in EtOH/H₂O (4:1), achieving quantitative yields . Subsequent acylation with 4-(dimethylamino)-2-butenoyl chloride under Schotten-Baumann conditions (NaOH, CH₂Cl₂) affords the final amide.
Critical Steps
-
Reduction : Iron powder (5 equiv) in EtOH/H₂O at 80°C under argon .
-
Acylation : In situ generation of the acid chloride using oxalyl chloride.
Synthetic Route and Data Tables
Table 1: Optimization of Quinazoline Cyclization
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | DMAP | CH₃CN | 94 |
| 2 | None | CH₂Cl₂ | 10 |
Table 2: Etherification with (S)-3-Hydroxytetrahydrofuran
| Parameter | Value |
|---|---|
| Yield | 91.8% |
| Reaction Time | 3 h (addition) + 1 h (stirring) |
| Temperature | 16–25°C |
Stereochemical and Mechanistic Insights
The (3S)-tetrahydrofuran group’s configuration is preserved using chiral starting materials, as demonstrated in the synthesis of ketone intermediates . DMAP’s role in stabilizing carbamic–carbonic anhydride intermediates facilitates intramolecular cyclization without epimerization .
Q & A
Q. What is the synthetic route for afatinib, and how can its stereochemical purity be validated?
Afatinib is synthesized via a multi-step process involving the coupling of a quinazoline core with a (3S)-tetrahydrofuran-3-yloxy group and a reactive acrylamide side chain. Key intermediates include N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine derivatives . To validate stereochemical purity, use chiral HPLC paired with circular dichroism (CD) spectroscopy, ensuring the (3S)-configuration of the tetrahydrofuran moiety is retained .
Q. What methodologies are recommended for characterizing afatinib’s covalent binding to EGFR/HER2?
Employ mass spectrometry (LC-MS/MS) to detect covalent adducts formed between afatinib’s acrylamide group and cysteine residues (e.g., Cys797 in EGFR). Combine this with kinase inhibition assays using wild-type vs. cysteine-mutant EGFR isoforms to confirm irreversible binding .
Q. How can researchers assess afatinib’s pharmacokinetic profile in preclinical models?
Use cassette dosing in wild-type and Abcb1/Abcg2-deficient mice to evaluate blood-brain barrier penetration. Measure plasma and tissue concentrations via LC-MS/MS, adjusting for metabolites like O-demethylated derivatives . Include cytochrome P450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .
Advanced Research Questions
Q. How should contradictory efficacy data in EGFR-mutant vs. wild-type NSCLC models be resolved?
Design orthogonal assays:
- Compare afatinib’s IC50 in EGFR<sup>L858R/T790M</sup> vs. wild-type cell lines using MTT assays.
- Validate resistance mechanisms via RNA sequencing to identify compensatory pathways (e.g., MET amplification).
- Use patient-derived xenografts (PDXs) to correlate in vitro findings with in vivo tumor regression .
Q. What strategies optimize afatinib’s brain penetration for leptomeningeal metastasis studies?
Q. How can researchers design assays to quantify afatinib in complex biological matrices?
Utilize high-throughput microwell spectrophotometry with charge-transfer complex formation (e.g., iodine as a σ-electron acceptor). Validate the method using:
- Linearity tests (1–50 μg/mL range).
- Recovery studies in spiked plasma (≥95% accuracy).
- Cross-validation with LC-MS/MS for precision .
Q. What experimental approaches are used to develop afatinib-based proteolysis-targeting chimeras (PROTACs)?
- Synthesize bifunctional degraders by conjugating afatinib to E3 ligase ligands (e.g., cereblon-binding thalidomide analogs).
- Assess degradation efficiency via Western blot for EGFR/HER2 in HCC827 cells.
- Optimize linker length (C8–C12 alkyl chains) to balance solubility and target engagement .
Data Contradiction and Validation
Q. How to address discrepancies in afatinib’s potency across different EGFR mutation subtypes?
- Perform phospho-proteomic profiling to map downstream signaling (e.g., ERK vs. AKT activation).
- Use isogenic cell lines engineered with EGFR<sup>exon 19 del</sup>, L858R, or T790M mutations.
- Apply computational docking to compare binding affinities in mutant vs. wild-type EGFR .
Safety and Toxicity Profiling
Q. What methodologies mitigate off-target toxicity during in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
